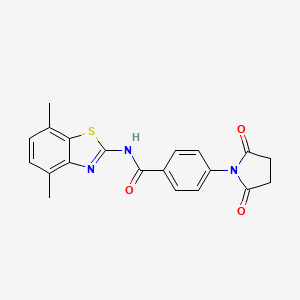

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-11-3-4-12(2)18-17(11)21-20(27-18)22-19(26)13-5-7-14(8-6-13)23-15(24)9-10-16(23)25/h3-8H,9-10H2,1-2H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESADALDHZDWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common method includes:

Formation of Benzothiazole Ring: Starting with 4,7-dimethyl-2-aminobenzenethiol, the benzothiazole ring is formed through cyclization with carbon disulfide and a suitable oxidizing agent.

Amidation Reaction: The benzothiazole derivative is then reacted with 4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe or imaging agent.

Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

Benzamide Derivatives: Compounds such as 4-aminobenzamide and 4-hydroxybenzamide.

Uniqueness

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide stands out due to its unique combination of benzothiazole and benzamide moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data tables and case studies.

The molecular formula of this compound is C15H15N3O2S, with a molecular weight of approximately 379.43 g/mol. The structure includes a benzothiazole moiety and a pyrrolidine derivative, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H15N3O2S |

| Molecular Weight | 379.43 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123231 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In particular, compounds similar to this compound have shown promising results in vitro against various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of procaspase-3 to caspase-3. This mechanism was observed in studies where derivatives exhibited significant caspase activation leading to programmed cell death in U937 and MCF-7 cell lines .

- Selectivity : Structure–activity relationship (SAR) studies indicate that the presence of the benzothiazole ring enhances selectivity and potency against cancer cells compared to other structural analogs .

Case Studies

A notable study conducted on related benzothiazole derivatives demonstrated their efficacy against procaspase-3 over-expressing cancer cell lines. The findings included:

| Compound | IC50 (μM) | Caspase Activation (%) |

|---|---|---|

| PAC-1 | 0.5 | 100 ± 4 |

| 8j | 5.2 | 99 ± 10 |

| 8k | 6.6 | 114 ± 10 |

These results suggest that compounds 8j and 8k , closely related to the target compound, exhibit significant anticancer activity and could serve as lead compounds for further development .

Toxicity Studies

In addition to anticancer activity, toxicity assessments using zebrafish embryos have been conducted for related compounds. These studies are crucial for understanding the safety profile of new therapeutic agents.

| Compound | Toxicity (Embryo Survival Rate) |

|---|---|

| 10a | 84.4% |

| 10b | 80.8% |

| Control | 81.4% |

The results indicate that several derivatives maintain a favorable safety profile while exhibiting biological activity .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions:

-

Temperature : Maintain reflux conditions (e.g., ethanol at 78°C) to promote cyclization and avoid side reactions .

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in benzothiazole formation .

-

Catalysts : Use glacial acetic acid or pyridine to facilitate amide coupling .

-

Purification : Column chromatography or recrystallization (e.g., DMF/EtOH mixtures) ensures purity .

Parameter Optimal Condition Evidence Source Temperature 78°C (reflux) Solvent DMF or ethanol Catalyst Glacial acetic acid Purification Method Column chromatography

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : Assign peaks for benzothiazole (δ 7.2–8.1 ppm) and pyrrolidine-dione (δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolve 3D conformation to study π-π stacking or hydrogen bonding .

- HPLC : Quantify purity (>95%) using C18 columns and UV detection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological efficacy?

- Methodological Answer :

- Functional Group Substitution : Replace the 4,7-dimethyl groups on benzothiazole with electron-withdrawing groups (e.g., -NO₂) to enhance DNA intercalation .

- Computational Modeling : Use DFT calculations to predict binding affinity with targets like kinases or ubiquitin ligases .

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa) with dose-response curves to calculate IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

-

Standardized Assays : Reproduce studies under identical conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .

-

Orthogonal Techniques : Validate anticancer activity via both MTT assays and apoptosis markers (e.g., caspase-3 activation) .

-

Pharmacokinetic Profiling : Compare solubility and metabolic stability in microsomal assays to explain discrepancies .

Conflict Source Resolution Strategy Evidence Source Variable cytotoxicity Standardize cell lines and culture Inconsistent enzyme inhibition Use recombinant enzymes and controls

Q. How can statistical experimental design improve reaction optimization for derivatives?

- Methodological Answer :

- Factorial Design : Vary temperature, solvent, and catalyst concentration to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., solvent polarity vs. ring closure efficiency) .

Data Contradiction Analysis

Q. Why might solubility predictions conflict with experimental observations?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.